Thiphencillin potassium

Description

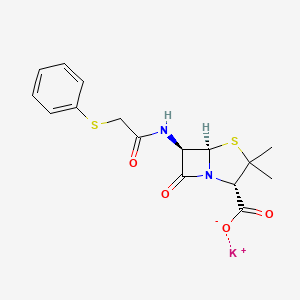

Structure

3D Structure of Parent

Properties

CAS No. |

4803-45-6 |

|---|---|

Molecular Formula |

C16H17KN2O4S2 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O4S2.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 |

InChI Key |

MADJTHHWRMUVQG-LQDWTQKMSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=CC=C3)C(=O)[O-])C.[K+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=CC=C3)C(=O)[O-])C.[K+] |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Thiphencillin Potassium

Precursors and Synthetic Routes for Thiphencillin Potassium

The primary precursor for the synthesis of this compound is 6-aminopenicillanic acid (6-APA), which provides the fundamental bicyclic core of the penicillin structure. nih.govnih.gov 6-APA is a versatile intermediate in the production of numerous semi-synthetic penicillins. wikipedia.org The synthesis of this compound from 6-APA is achieved through N-acylation. nih.gov

The most common synthetic route involves the reaction of 6-APA with an activated form of 2-phenoxypropionic acid, typically 2-phenoxypropionyl chloride. This reaction couples the 2-phenoxypropionyl side chain to the amino group at the C-6 position of the 6-APA nucleus. The use of the acid chloride facilitates the acylation process. nih.gov The final step in the synthesis involves the formation of the potassium salt, which enhances the compound's stability and solubility. nih.gov

The general synthetic scheme can be outlined as follows:

Activation of the Side Chain: 2-phenoxypropionic acid is converted to a more reactive acylating agent, such as an acid chloride (2-phenoxypropionyl chloride).

Acylation of 6-APA: 6-aminopenicillanic acid is reacted with the activated 2-phenoxypropionyl side chain. This reaction forms an amide bond between the side chain and the 6-amino group of the penicillin core.

Salt Formation: The resulting thiphencillin free acid is then converted to its potassium salt, typically by reaction with a potassium-containing base, to yield this compound.

Enzymatic synthesis methods have also been explored for the production of penicillins, where penicillin acylases catalyze the acylation of 6-APA. brieflands.com

Spectroscopic and Chromatographic Methods for Structural Confirmation (Excluding Basic Identification Data)

A variety of spectroscopic and chromatographic techniques are employed for the detailed structural confirmation of this compound and for the analysis of its purity and impurity profiles.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are utilized to confirm the molecular structure and to determine the ratio of diastereoisomers. nih.gov

¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Penam (B1241934) Core Protons | Various signals | Various signals |

| Side Chain Protons | Signals corresponding to the phenoxy and propionyl groups | Signals corresponding to the phenoxy and propionyl groups |

Note: Specific chemical shift values can vary depending on the solvent and instrument parameters. The table above is a generalized representation.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) methods are particularly prevalent for assessing purity and identifying degradation products. nih.gov

A typical RP-HPLC method for the analysis of a related compound, phenoxymethylpenicillin potassium, utilizes a C18 column with a mobile phase consisting of a mixture of water, acetonitrile (B52724), and glacial acetic acid. Detection is commonly performed using a UV detector. Such methods are crucial for impurity profiling and ensuring the quality of the final product. rroij.comsigmaaldrich.com

Stereochemical Aspects of this compound Synthesis

The synthesis of this compound presents notable stereochemical considerations. The 6-aminopenicillanic acid precursor possesses a specific stereochemistry at positions C-2, C-5, and C-6 of the bicyclic system. The introduction of the 2-phenoxypropionyl side chain, which itself contains a chiral center at the α-carbon, results in the formation of diastereomers. nih.gov

The potential for epimerization, particularly at the C-6 position of the penicillin nucleus, is a known challenge in penicillin chemistry. rsc.orggoogle.com This process can be influenced by factors such as the choice of base and reaction temperature. rsc.org The formation of diastereomers can impact the biological activity and physicochemical properties of the final compound. Therefore, controlling the stereochemistry during synthesis is critical. Analytical techniques like NMR are employed to determine the ratio of the resulting diastereoisomers. nih.gov

Mechanisms of epimerization in peptide synthesis, which shares some chemical principles with the acylation step in Thiphencillin synthesis, can occur through direct Hα abstraction by a base or via the formation of an oxazolone (B7731731) intermediate. nih.gov

Chemical Stability and Degradation Pathways of this compound in vitro

The chemical stability of this compound is a critical factor, particularly its susceptibility to degradation in aqueous solutions. The kinetics of degradation of potassium phenethicillin (a synonym for this compound) have been studied, revealing its lability under certain conditions. nih.gov

The primary site of degradation for penicillins is the β-lactam ring, which is susceptible to hydrolysis. wikipedia.org This hydrolysis can be catalyzed by both acidic and basic conditions. nih.govmdpi.com

Degradation Pathways:

Under acidic conditions , the degradation of penicillins can lead to the formation of several products. The specific degradation products of this compound under acidic conditions have not been extensively detailed in the provided search results, but for penicillins in general, acidic hydrolysis can lead to penillic acid and other rearranged products. nih.govresearchgate.net

Under basic conditions , the β-lactam ring is also readily cleaved. For penicillins, this typically results in the formation of the corresponding penicilloic acid as the major initial degradation product. nih.gov

The degradation of this compound can be influenced by pH, temperature, and the presence of other reactive species. nih.govresearchgate.net The study of these degradation pathways is essential for determining the shelf-life and appropriate storage conditions for the compound. HPLC methods are instrumental in separating and identifying the various degradation products that may form. nih.gov

Molecular Mechanism of Action of Thiphencillin Potassium

Inhibition of Bacterial Cell Wall Biosynthesis by β-Lactam Antibiotics

The structural integrity of bacterial cells is maintained by a rigid outer layer known as the cell wall, which is primarily composed of peptidoglycan. patsnap.com This polymer forms a mesh-like structure that provides strength and counteracts the high internal osmotic pressure of the bacterium. veterinaria.unsa.ba The synthesis of peptidoglycan is a multi-step process involving several enzymes. β-lactam antibiotics, including Thiphencillin potassium, specifically interfere with the final stages of this synthesis. veterinaria.unsa.bamdpi.com

The key step inhibited by these antibiotics is the transpeptidation reaction, which is responsible for the cross-linking of adjacent peptidoglycan chains. ontosight.aipatsnap.com This cross-linking is crucial for the formation of a stable, three-dimensional peptidoglycan network. By inhibiting this process, β-lactam antibiotics weaken the cell wall, rendering the bacterium unable to withstand osmotic pressure, which ultimately leads to cell lysis and death. ontosight.aipatsnap.com The effectiveness of these antibiotics is most pronounced in actively multiplying cells, as this is when cell wall synthesis is most active. nih.gov

Specific Interactions of this compound with Penicillin-Binding Proteins (PBPs)

The molecular targets of β-lactam antibiotics within bacteria are a group of enzymes known as penicillin-binding proteins (PBPs). patsnap.comwikipedia.org These proteins are essential for the final steps of peptidoglycan synthesis, specifically carrying out the transpeptidation reactions. mdpi.commicrobialcell.com this compound, like other penicillins, exerts its antibacterial effect by binding to and inactivating these crucial enzymes. ontosight.aipatsnap.com

The affinity of different β-lactam antibiotics for various PBPs can vary, influencing their spectrum of activity. mdpi.com Bacteria possess multiple types of PBPs, some of which are essential for cell viability, while others are not. mdpi.com The binding of this compound to essential PBPs disrupts the normal process of cell wall maintenance and synthesis. ontosight.aipatsnap.com Resistance to β-lactam antibiotics can arise from alterations in the structure of these PBPs, which reduces the binding affinity of the antibiotic. ontosight.aibohrium.com

Structural Basis of PBP Binding and Inactivation by this compound

The inhibitory action of this compound on PBPs is rooted in its structural similarity to the natural substrate of these enzymes, the D-Ala-D-Ala moiety of the peptidoglycan precursor. microbialcell.com The core of the Thiphencillin molecule is a β-lactam ring, a four-membered cyclic amide. patsnap.com This strained ring is highly reactive.

When this compound interacts with the active site of a PBP, the serine residue at the active site attacks the carbonyl carbon of the β-lactam ring. wikipedia.org This results in the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. wikipedia.org This acylation process effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking peptidoglycan strands. wikipedia.org The inactivation of a sufficient number of PBP molecules disrupts the integrity of the bacterial cell wall. mdpi.com

The specific chemical structure of Thiphencillin, including its side chains, influences its affinity for the active site of different PBPs and its stability against bacterial resistance mechanisms like β-lactamase enzymes. ontosight.ai

Induction of Autolytic Enzymes and Bacterial Lysis Mechanisms

The inhibition of peptidoglycan synthesis by this compound triggers a cascade of events that culminates in bacterial lysis. ontosight.aiveterinaria.unsa.ba While the weakening of the cell wall is the primary insult, the subsequent death of the bacterium is often an active process involving the cell's own autolytic enzymes. veterinaria.unsa.bawikipedia.org

Normally, autolytic enzymes are involved in the controlled breakdown and remodeling of the cell wall during processes like cell growth and division. Their activity is tightly regulated to prevent uncontrolled cell wall degradation. However, the disruption of cell wall synthesis by antibiotics like this compound can lead to the deregulation of these autolysins. veterinaria.unsa.ba The imbalance between cell wall synthesis and degradation results in the progressive weakening and eventual rupture of the cell wall, causing the cell to burst due to the high internal osmotic pressure. patsnap.comwikipedia.org

Recent research also suggests that perturbations in cell wall synthesis can lead to downstream metabolic changes and the generation of reactive oxygen species, which contribute to cell death. nih.gov The process of lysis can be observed as a change in the cell's appearance, often becoming pale under a microscope as its contents leak out. nih.gov

Antimicrobial Spectrum and Activity in Vitro

Comparative in vitro Efficacy of Thiphencillin Potassium Against Gram-Positive Microorganisms

The evaluation of a new antibiotic typically involves comparing its activity against that of established drugs. For Gram-positive bacteria, such as Staphylococcus, Streptococcus, and Enterococcus species, this comparative analysis establishes the relative potency and potential advantages of the new agent. researchgate.net Studies often measure the minimum inhibitory concentrations (MICs) of the new antibiotic and compare them to the MICs of other relevant drugs for a large panel of clinical isolates. researchgate.netnih.gov

While Thiphencillin is known to be active against Gram-positive bacteria, specific comparative efficacy data from recent in vitro studies, including detailed data tables against a range of Gram-positive organisms, are not available in the public domain based on the conducted search. ncats.iounibo.it

Comparative in vitro Efficacy of this compound Against Gram-Negative Microorganisms

Similarly, the effectiveness of an antibiotic against Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa is a critical determinant of its clinical utility. mdpi.com The outer membrane of Gram-negative bacteria presents a significant barrier that can prevent many penicillins from reaching their targets. mdpi.com Comparative studies are essential to understand an antibiotic's ability to overcome these challenges relative to other available treatments. nih.gov

Thiphencillin has been identified as having activity against Gram-negative bacteria. google.com However, detailed research findings and data tables from contemporary studies comparing its in vitro efficacy to other antibiotics against a comprehensive range of Gram-negative pathogens are not available in the retrieved search results.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations in vitro

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. It is defined as the lowest concentration of the drug that prevents visible growth of a bacterium under standardized in vitro conditions. wikipedia.org The minimum bactericidal concentration (MBC) is the lowest concentration required to kill 99.9% of the initial bacterial inoculum. emerypharma.com These values are critical for susceptibility testing and for predicting the potential effectiveness of an antibiotic against a specific pathogen. wikipedia.orgnelsonlabs.com The ratio of MBC to MIC helps to classify an agent as primarily bactericidal (killing bacteria) or bacteriostatic (inhibiting growth). researchgate.net

Although Thiphencillin is described as having potent antibacterial activity, specific MIC and MBC values for this compound against reference strains or clinical isolates of Gram-positive and Gram-negative bacteria are not provided in the available search results. ncats.io Therefore, a data table of MIC and MBC values cannot be generated.

Time-Kill Kinetics of this compound in vitro

Time-kill kinetic assays provide detailed information about the pharmacodynamic properties of an antibiotic, revealing the rate at which it kills a bacterial population over time at various concentrations. emerypharma.com These studies plot the number of viable bacteria (in colony-forming units per milliliter, CFU/mL) against time after exposure to the antibiotic. nih.govnih.gov The results help to characterize the concentration-dependent or time-dependent nature of the antibiotic's killing activity and can distinguish between bactericidal and bacteriostatic effects. emerypharma.com A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in the initial inoculum. emerypharma.com

Specific studies detailing the time-kill kinetics of this compound against any bacterial pathogen were not found in the search results. Consequently, no data or data tables on its killing rate can be presented.

Post-Antibiotic Effect (PAE) Mechanisms in vitro

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth that continues after the antibiotic has been removed from the culture medium. wikipedia.orgembopress.org This effect is an important pharmacodynamic parameter, as a long PAE may allow for less frequent dosing intervals without loss of efficacy. wikipedia.org The duration of the PAE can depend on the bacterial species, the class of antibiotic, and the concentration and duration of drug exposure. wikipedia.org For penicillin-class antibiotics, a PAE is typically observed against Gram-positive cocci but is often absent or very short against Gram-negative bacilli. nih.govnih.gov The proposed mechanisms for PAE include the slow recovery of bacteria from non-lethal damage to cellular structures or the persistence of the drug at its binding site. wikipedia.org

While the general principles of PAE for penicillins are well-documented, specific research investigating the post-antibiotic effect of this compound, its duration against specific pathogens, or its underlying mechanisms was not available in the retrieved search results. embopress.orgnih.gov

Bacterial Resistance Mechanisms to Thiphencillin Potassium

Bacteria have evolved sophisticated strategies to counteract the efficacy of β-lactam antibiotics, including Thiphencillin potassium. These resistance mechanisms primarily involve the enzymatic degradation of the antibiotic or the modification of its molecular target. Understanding these mechanisms is crucial for addressing the challenges of antibiotic resistance. The two principal mechanisms of resistance to this compound are the production of β-lactamase enzymes and alterations in the structure of penicillin-binding proteins (PBPs). capes.gov.br

Structure Activity Relationships Sar of Thiphencillin Potassium and Analogues

Impact of Side Chain Modifications on PBP Binding Affinity and Spectrum

The acylamino side chain attached to the β-lactam ring is a primary determinant of a penicillin's antibacterial spectrum and its affinity for Penicillin-Binding Proteins (PBPs). wikipedia.orgnih.gov PBPs are bacterial enzymes, such as transpeptidases, that are essential for the synthesis of the peptidoglycan cell wall. plos.orgresearchgate.net The inhibition of these enzymes by β-lactam antibiotics leads to cell lysis and death. longdom.orgfrontiersin.org

Different β-lactams exhibit varying affinities for different PBPs. nih.govdrugbank.com For instance, in Klebsiella pneumoniae, carbapenems show a high affinity for PBP2 and PBP4, aztreonam (B1666516) has a high affinity for PBP3, and ceftazidime (B193861) preferentially binds to PBP3 at low concentrations. drugbank.com The modification of the side chain can alter this binding profile, thereby changing the antibiotic's spectrum of activity.

Research into novel penicillin analogues has shown that condensing 6-aminopenicillanic acid (6-APA) with various moieties, such as non-steroidal anti-inflammatory drugs (NSAIDs) or other chemical groups, can produce compounds with significant antibacterial potential. plos.orgresearchgate.net For example, synthesizing imine derivatives of 6-APA has yielded compounds with potent activity against multidrug-resistant (MDR) strains of E. coli, P. aeruginosa, and S. aureus, with MIC values ranging from 8 to 32 μg/mL. nih.govresearchgate.net This enhanced activity is attributed to better membrane penetration and stronger ligand-protein binding capacity. nih.govresearchgate.net The introduction of basic side chains can improve activity against staphylococci and pseudomonads, while bulkier side chains may decrease activity against Gram-negative bacteria. nih.gov

Interactive Table: PBP Binding Affinity of Various β-Lactams in K. pneumoniae (Data sourced from Sutaria et al., 2018) drugbank.com

| β-Lactam | Highest-Affinity PBP Target(s) | IC50 (mg/L) |

| Carbapenems | PBP2, PBP4 | <0.0075 |

| Mecillinam | PBP2 | <0.0075 |

| Aztreonam | PBP3 | 0.06 - 0.12 |

| Ceftazidime | PBP3 | 0.06 - 0.25 |

| Cefepime | PBPs 1-4 | 0.015 - 2 |

| Avibactam | PBP2 | 2 |

Interactive Table: Antibacterial Activity of Synthesized Penicillin Analogues (Data sourced from Ashraf et al., 2015) plos.orgresearchgate.net

| Compound | Target Organism | Zone of Inhibition (mm) | Docking Score (kcal/mol) |

| Analogue 4c | E. coli | 24 | -8.7 |

| Analogue 4c | S. aureus | 23 | -8.7 |

| Analogue 4e | E. coli | 25 | -9.2 |

| Analogue 4e | S. aureus | 25 | -9.2 |

| Amoxicillin (Std.) | E. coli | 25 | -7.8 |

| Amoxicillin (Std.) | S. aureus | 25 | -7.8 |

Influence of Substituents on β-Lactamase Stability

A major mechanism of bacterial resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring. nih.govnih.gov The chemical structure of the penicillin side chain plays a critical role in providing stability against these enzymes.

The introduction of bulky substituents on the acyl side chain can create a "steric shield" that physically blocks the β-lactamase from accessing and cleaving the β-lactam ring. uomus.edu.iq For example, modified penicillins like flucloxacillin (B1213737) and methicillin (B1676495) incorporate side chains that protect the β-lactam ring from enzymatic degradation. wikipedia.orguomus.edu.iq The isoxazolyl ring in compounds like oxacillin (B1211168) and cloxacillin (B1194729) acts as a steric shield and its electron-withdrawing nature also confers stability in acidic environments. uomus.edu.iq Similarly, the C6 α-methoxy group in temocillin (B1212904) provides significant stability against a wide array of β-lactamases. researchgate.net

In addition to steric hindrance, electronic effects from the side chain can influence stability. Electron-withdrawing groups are thought to enhance the electrophilicity of the β-lactam carbonyl, potentially affecting its reactivity and interaction with both target PBPs and resistance enzymes. frontiersin.org In some cases, β-lactamase inhibitors like clavulanic acid or tazobactam, which irreversibly bind to the β-lactamase enzyme, are co-administered with penicillins to protect them from hydrolysis. wikipedia.orgnih.gov

Role of the Thiazolidine (B150603) Ring System in Biological Activity

The thiazolidine ring is an essential structural moiety for the antibacterial activity of penicillins. wikipedia.orguomus.edu.iq Its fusion to the four-membered β-lactam ring creates a strained, non-planar bicyclic system. wikipedia.orglongdom.org This geometric strain is crucial because it distorts the β-lactam amide bond, preventing the resonance stabilization typically found in such bonds. wikipedia.orguomus.edu.iq The increased strain makes the carbonyl carbon of the β-lactam ring highly electrophilic and susceptible to nucleophilic attack by the serine residue in the active site of PBPs. frontiersin.org This acylation of the PBP inactivates the enzyme, disrupting cell wall synthesis. frontiersin.org

The integrity of the thiazolidine ring is paramount. Chemical reactions that lead to the opening of this ring can result in loss of activity. researchgate.net For example, under certain conditions, derivatives can undergo reversible thiazolidine ring-opening reactions, forming intermediates like enamines or iminium ions, which represent a degradation pathway for the active molecule. researchgate.net The sulfur atom within the ring is also a key feature of the penam (B1241934) core. wikipedia.org

Stereochemical Requirements for Optimal Antimicrobial Activity

The three-dimensional arrangement of atoms, or stereochemistry, is critical for the biological activity of penicillins. The penam core contains three chiral centers at positions C3, C5, and C6. longdom.org For naturally occurring and microbiologically active penicillins, the absolute stereochemistry is designated as 3S:5R:6R. longdom.org

This specific configuration is essential for proper binding to the active site of PBPs. Key features include:

A cis stereochemistry of the hydrogen atoms at C5 and C6 is a defining feature of the active molecule. nih.gov

The acylamino side chain at C6 and the carboxyl group at C3 are in a trans orientation relative to each other. longdom.org

Any deviation from this precise stereochemical arrangement can lead to a significant loss of antimicrobial activity. For example, a synthetic modification that changed the conformation of the C5 and C6 hydrogens from cis to trans resulted in a molecule with very little antimicrobial efficacy, likely due to its inability to properly fit into the PBP active site. nih.gov Similarly, altering the stereochemistry of the side chain can also reduce potency and increase susceptibility to penicillinases. oup.com

Design Principles for Novel Thiphencillin Potassium Derivatives with Enhanced Properties

The development of novel penicillin derivatives with enhanced properties, such as a broader spectrum, increased potency, or improved stability against β-lactamases, is guided by established SAR principles. gardp.orgnih.gov

Key design strategies include:

Side Chain Optimization: The primary focus of modification is the acyl side chain at the C6 position. By introducing different chemical groups, new derivatives can be designed to have a higher affinity for specific PBP targets in resistant pathogens or to evade the binding pocket of β-lactamase enzymes through steric hindrance. plos.orgresearchgate.net For instance, the incorporation of imine functionalities or moieties derived from NSAIDs has shown promise in creating analogues with potent activity against MDR bacteria. researchgate.netnih.govresearchgate.net

Maintaining the Core Scaffold: The fundamental bicyclic penam structure, including the strained β-lactam ring and the fused thiazolidine ring, must be preserved as it is essential for the mechanism of action. wikipedia.orgplos.org The carboxylic acid group at C3 is also vital for strong binding to the receptor protein. plos.orgresearchgate.net

Preserving Stereochemistry: The absolute stereochemistry of 3S:5R:6R must be maintained to ensure optimal interaction with the target PBPs. nih.govlongdom.org

Computational and In Silico Modeling: Modern drug design heavily utilizes computational tools like molecular docking to predict the binding affinity of newly designed analogues with their target proteins (PBPs). plos.orgresearchgate.net These in silico studies help in prioritizing candidates for synthesis and biological testing, saving significant time and resources. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be employed to correlate structural features with antibacterial activity, guiding further optimization. nih.gov

By systematically applying these principles, researchers can rationally design novel this compound derivatives and other penicillin analogues to combat the growing challenge of antibiotic resistance. nih.gov

Pharmacokinetic and Pharmacodynamic Principles Molecular and in Vitro Focus

Molecular Basis of Thiphencillin Potassium Protein Binding in vitro

The primary molecular basis of action for penicillin-class antibiotics is their ability to bind to and inactivate a group of bacterial enzymes known as penicillin-binding proteins (PBPs). wikipedia.orgnih.gov These proteins are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. emerginginvestigators.org The binding is typically a covalent and irreversible interaction. emerginginvestigators.orgmdpi.com The strained β-lactam ring of the penicillin molecule mimics the D-Ala-D-Ala substrate of the PBP transpeptidase enzyme. This allows the antibiotic to enter the active site, where a serine residue attacks the carbonyl carbon of the β-lactam ring, opening the ring and forming a stable, long-lasting acyl-enzyme complex. mdpi.comresearchgate.net This inactivation of PBPs prevents the cross-linking of the peptidoglycan layer, compromising cell wall integrity and ultimately leading to bacterial cell lysis. wikipedia.org

The affinity of different penicillin analogs for various PBPs can be quantified in vitro using competition assays, often measured by the inhibitory concentration (IC₅₀) or the dissociation constant (Kᵢ). nih.gov

Disclaimer: The following table contains illustrative data for various penicillin analogs to demonstrate the principles of protein binding. Specific data for this compound is not available in the cited sources.

| Antibiotic Analog | Target Protein/Organism | Binding Affinity (Kᵢ or MIC) |

| Piperacillin | E. coli PBPs | MIC: 4 µg/mL |

| Ampicillin (B1664943) | E. coli PBPs | MIC: 8 µg/mL |

| Carbenicillin | E. coli PBPs | MIC: 16 µg/mL |

| Quinolone Analog | E. coli PBP3 | Kᵢ: 27 ± 7 µM |

| Quinolone Analog | E. coli PBP4 | Kᵢ: 3.1 ± 0.8 µM |

Data sourced from studies on penicillin analogs and other PBP inhibitors. nih.govemerginginvestigators.org

Biochemical Stability of this compound in Simulated Biological Fluids in vitro

The biochemical stability of penicillins in vitro is highly dependent on pH and temperature. uni-greifswald.deresearchgate.net The β-lactam ring, which is essential for antibacterial activity, is susceptible to hydrolysis under both acidic and alkaline conditions. researchgate.net In simulated gastric fluid (SGF), which has a highly acidic pH (typically 1.2-2.0), penicillins like Penicillin G degrade rapidly. uni-greifswald.de This acid-catalyzed degradation is a primary reason for the poor oral bioavailability of certain penicillin formulations. nih.gov Studies have shown that the degradation kinetics often follow a pseudo-first-order model, with the rate of degradation being significantly faster at pH values below 4 and above 8 compared to neutral pH (6.5-7.5), where the molecule exhibits maximum stability. researchgate.net

Disclaimer: The following table presents representative stability data for Penicillin G to illustrate the impact of pH on biochemical stability in vitro. Specific data for this compound is not available in the cited sources.

| pH of Buffer Solution | Temperature (°C) | Degradation Rate Constant (k, min⁻¹) |

| 4.0 | 25 | 0.1603 |

| 7.0 | 25 | 0.0039 |

| 10.0 | 25 | 0.0485 |

Data adapted from a kinetic study on Penicillin G degradation. researchgate.net

Biotransformation Pathways (Metabolism) of this compound in vitro (Enzymatic Degradation Mechanisms)

The most significant biotransformation pathway for penicillins, particularly in the context of antibiotic resistance, is enzymatic degradation by β-lactamases. wikipedia.orgresearchgate.net These enzymes are produced by many resistant bacteria and function by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic inactive. wikipedia.orgmdpi.com This is the first and most common mechanism of penicillin resistance discovered. wikipedia.org In vitro studies of this process typically involve incubating the antibiotic with purified β-lactamase enzymes (e.g., TEM-1, SHV-1, OXA-type) and measuring the rate of hydrolysis. wikipedia.orgnih.gov There are different classes of β-lactamases; serine β-lactamases utilize a serine residue for hydrolysis in a mechanism similar to PBPs, while metallo-β-lactamases utilize zinc ions to facilitate the reaction. wikipedia.orgmdpi.com The susceptibility of a penicillin analog to these enzymes is a critical determinant of its spectrum of activity.

Disclaimer: The following table provides illustrative data on the relative rates of hydrolysis for different β-lactam antibiotics by a specific β-lactamase, demonstrating the principle of enzymatic degradation. Specific data for this compound is not available in the cited sources.

| Antibiotic | β-Lactamase Type | Relative Rate of Hydrolysis (Penicillin G = 100) |

| Penicillin G | TEM-1 | 100 |

| Ampicillin | TEM-1 | 85 |

| Carbenicillin | TEM-1 | 130 |

| Oxacillin (B1211168) | TEM-1 | 5 |

| Cephaloridine | TEM-1 | 150 |

Data is representative of values found in microbiology literature comparing substrate specificities of β-lactamases.

In vitro Models for Absorption and Distribution Studies (e.g., Caco-2 cell models, without human interpretation)

In vitro models are crucial for predicting the intestinal absorption of drug candidates. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used model because it spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov These cells form tight junctions and express various transporters and enzymes found in the small intestine. nih.gov In a Caco-2 permeability assay, the compound is added to either the apical (lumen side) or basolateral (blood side) chamber, and its transport to the opposite chamber is measured over time. This allows for the calculation of an apparent permeability coefficient (Papp). nih.gov

For many β-lactam antibiotics, absorption is not just a process of passive diffusion but is mediated by transporters, such as the peptide transporter 1 (PepT1). nih.govacs.org The expression levels of such transporters in Caco-2 cells can vary, which sometimes leads to poor correlation between in vitro permeability and in vivo absorption for certain compounds. nih.gov For example, some studies show that while cephalexin (B21000) is well-absorbed in vivo, it exhibits poor permeability across the Caco-2 monolayer, highlighting a limitation of the model. nih.gov

Disclaimer: The following table shows representative apparent permeability coefficients (Papp) for several β-lactam antibiotics in an in vitro rat jejunum model, which functions similarly to Caco-2 models for illustrating transport principles. Specific Caco-2 data for this compound is not available in the cited sources.

| β-Lactam Antibiotic | Mucosal-to-Serosal Papp (x 10⁻⁶ cm/s) | Serosal-to-Mucosal Papp (x 10⁻⁶ cm/s) | Net Direction |

| Cephalexin | 11.2 ± 1.2 | 3.9 ± 0.6 | Absorptive |

| Ceftibuten | 22.1 ± 2.5 | 4.8 ± 0.5 | Absorptive |

| Cefixime | 2.5 ± 0.4 | 12.3 ± 1.1 | Secretory |

| Cefazolin | 0.9 ± 0.1 | 10.5 ± 1.5 | Secretory |

Data sourced from an in vitro permeation study across rat jejunum. nih.gov

Pharmacodynamic Modeling in vitro (e.g., Concentration-Dependent Killing, Time-Dependent Killing)

The pharmacodynamics of an antibiotic describes the relationship between drug concentration and its antimicrobial effect. In vitro time-kill curve experiments are used to determine these properties. asm.org Antibiotics typically exhibit one of two patterns of activity: concentration-dependent killing, where higher concentrations lead to a greater rate and extent of killing, or time-dependent killing, where the efficacy is primarily dependent on the duration of exposure to a concentration above the minimum inhibitory concentration (MIC). nih.govcore.ac.uk

β-lactam antibiotics, including penicillins, are classic examples of drugs with time-dependent bactericidal activity. nih.govrxkinetics.com In vitro studies show that once the concentration of a penicillin reaches approximately four times the MIC, there is little to no additional increase in the rate of bacterial killing. asm.org Therefore, the key pharmacodynamic parameter that correlates with the efficacy of penicillins is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%T>MIC). core.ac.ukrxkinetics.com

Disclaimer: The following table provides illustrative data from a time-kill curve experiment for a time-dependent antibiotic, showing bacterial counts over time at different concentrations relative to the MIC. Specific data for this compound is not available in the cited sources.

| Time (hours) | Bacterial Count (log₁₀ CFU/mL) at 0x MIC (Control) | Bacterial Count (log₁₀ CFU/mL) at 1x MIC | Bacterial Count (log₁₀ CFU/mL) at 4x MIC | Bacterial Count (log₁₀ CFU/mL) at 16x MIC |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 2 | 7.1 | 5.2 | 4.1 | 4.0 |

| 4 | 8.2 | 4.3 | 3.0 | 2.9 |

| 8 | 8.9 | 3.5 | <2.0 | <2.0 |

| 24 | 9.1 | 3.1 | <2.0 | <2.0 |

Data is representative of time-kill curve studies for time-dependent antibiotics like benzylpenicillin. asm.org

Analytical Methodologies for Thiphencillin Potassium

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment and quantitative determination of Thiphencillin potassium in bulk drug substance and pharmaceutical formulations. jasco-global.commdpi.comnih.gov The method's high resolution and sensitivity allow for the separation of the main compound from impurities and potential degradation products. d-nb.info

Typically, a stability-indicating reversed-phase HPLC (RP-HPLC) method is developed. This involves separating the analyte on a non-polar stationary phase, such as a C8 or C18 column, using a polar mobile phase. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as potassium dihydrogen phosphate), with the pH adjusted to ensure good peak shape and resolution. nih.gov Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the Thiphencillin molecule exhibits maximum absorbance, which is characteristic of its inherent chromophores. nih.govnih.gov

For quantitative analysis, a calibration curve is constructed by plotting the peak area responses against known concentrations of a this compound reference standard. jasco-global.com The method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its performance is suitable for its intended purpose. d-nb.inforesearchgate.net

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation of analyte from impurities based on polarity. d-nb.infonih.gov |

| Mobile Phase | Acetonitrile/Methanol and Phosphate Buffer | Elution of the compound from the column. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and retention time. nih.gov |

| Detection | UV Spectrophotometry (e.g., 220-280 nm) | Detection and quantification of the analyte based on UV absorbance. nih.gov |

| Injection Volume | 10-20 µL | Introduction of a precise amount of sample into the system. nih.gov |

| Column Temp. | 25-40 °C | Ensures reproducibility of retention times. d-nb.info |

Table 2: Key Validation Parameters for HPLC Quantitative Method

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. d-nb.info | Peak purity and resolution from other peaks. |

| Linearity | Proportionality of the analytical signal to the concentration of the analyte. mdpi.com | Correlation coefficient (r²) > 0.999. nih.gov |

| Accuracy | Closeness of test results to the true value, often assessed by recovery studies. mdpi.com | 98-102% recovery. |

| Precision | Degree of scatter between a series of measurements (repeatability, intermediate precision). mdpi.com | Relative Standard Deviation (RSD) ≤ 2%. nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. mdpi.com | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com | Signal-to-Noise ratio of 10:1. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov | RSD of results should remain within acceptable limits. |

Mass Spectrometry (MS) Applications for Identification and Degradation Product Analysis

Mass Spectrometry (MS) is a powerful tool for the unambiguous identification of this compound and the structural elucidation of its degradation products. thermofisher.commdpi.com When coupled with liquid chromatography (LC-MS), it provides both separation and mass information in a single analysis. nih.gov

For identification, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. This serves as a definitive confirmation of the compound's identity.

In forced degradation studies, this compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to predict its stability. researchgate.net LC-MS/MS is invaluable in this context. The parent drug and its degradation products are first separated by LC. In the mass spectrometer, the parent ion is selected and fragmented (MS/MS or tandem MS), producing a characteristic fragmentation pattern. thermofisher.com By analyzing the mass shifts and fragmentation patterns of the degradation products compared to the parent drug, their structures can be pieced together. nih.gov This information is critical for understanding the degradation pathways and ensuring the safety and efficacy of the drug product over its shelf life.

Table 3: Mass Spectrometry Techniques and Their Applications for this compound

| Technique | Application | Information Obtained |

| LC-MS | Identification and Quantification | Provides retention time and mass-to-charge (m/z) ratio for the intact molecule. nih.gov |

| High-Resolution MS (HRMS) | Exact Mass Measurement | Determines the precise elemental composition for identity confirmation. |

| Tandem MS (MS/MS) | Structural Elucidation of Degradants | Generates fragment ions from a selected parent ion to reveal structural information. thermofisher.commdpi.com |

| Ionization Method (e.g., ESI) | Ion Formation | Gently transfers ions from the liquid phase to the gas phase for MS analysis. thermofisher.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the complete structural characterization of this compound. frontiersin.orgnih.gov It provides detailed information about the atomic arrangement within the molecule, confirming its identity and stereochemistry. While challenges like low solubility in common deuterated solvents can arise, they can often be overcome by using specific solvent mixtures or adjusting the temperature. tdx.cat

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. researchgate.net The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. researchgate.net These experiments help to unambiguously assign all proton and carbon signals and confirm the complete covalent structure of this compound. frontiersin.orgnih.gov

Table 4: Key NMR Experiments for Structural Characterization

| NMR Experiment | Purpose |

| ¹H NMR | Identifies the chemical environment and connectivity of hydrogen atoms. researchgate.net |

| ¹³C NMR | Identifies the chemical environment of carbon atoms in the molecular skeleton. nih.gov |

| COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). researchgate.net |

| HSQC | Correlates protons directly to the carbon atom to which they are attached. researchgate.net |

| HMBC | Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), revealing the connectivity of molecular fragments. researchgate.net |

Spectrophotometric and Electrochemical Methods for this compound Quantification

Besides chromatography, other analytical methods can be employed for the quantification of this compound, particularly for the potassium ion or for the total active moiety in simpler formulations.

Spectrophotometric Methods UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for quantifying this compound in bulk or in simple dosage forms. nih.gov The method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. The quantification is performed at the wavelength of maximum absorbance (λmax) of the Thiphencillin molecule to ensure maximum sensitivity. researchgate.net

For the specific quantification of the potassium counter-ion, methods like flame photometry or atomic absorption spectrometry (AAS) can be used. oiv.int Alternatively, colorimetric methods can be developed where potassium is selectively complexed with a chromogenic agent, such as a macrocyclic polyether, forming a colored ion-pair that can be measured spectrophotometrically. nih.gov Another approach involves the use of an iodine/potassium iodide reagent, where the reaction intensity, measured at a specific wavelength, correlates with the drug concentration. nih.govmdpi.com

Electrochemical Methods Electrochemical techniques present another avenue for quantification, offering high sensitivity and the potential for miniaturization into portable sensors. nih.gov Voltammetric methods could potentially be developed to measure the Thiphencillin moiety directly if it possesses electroactive functional groups that can be oxidized or reduced at an electrode surface under an applied potential. mdpi.com

More commonly, electrochemical sensors are designed for the ionic component. Ion-Selective Electrodes (ISEs) are particularly well-suited for determining the concentration of potassium ions (K⁺). mdpi.com An ISE designed for potassium typically uses a membrane embedded with a selective ionophore, like valinomycin (B1682140) or a crown ether, which specifically binds K⁺ ions. mdpi.com The potential difference measured between the ISE and a reference electrode is proportional to the logarithm of the potassium ion activity in the sample, allowing for its quantification. researchgate.net

Development and Validation of Bioanalytical Methods for this compound in Research Matrices (e.g., Bacterial Culture Media, in vitro models)

To study the efficacy and behavior of this compound in research settings, such as in bacterial culture media or other in vitro models, robust bioanalytical methods are required. nih.goveuropa.eu The objective of these methods is to accurately measure the concentration of the analyte in a complex biological matrix. europa.eu The development and validation of these methods must adhere to stringent guidelines from regulatory bodies to ensure the reliability of the data. ich.org

The development process begins with creating a procedure to extract the drug from the matrix. who.int This may involve techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. The choice of analytical technique is critical, with LC-MS/MS being the gold standard due to its superior sensitivity and selectivity, which are necessary for measuring low concentrations in complex samples. europa.eu

Full method validation is essential and involves assessing several key parameters to prove the method is suitable for its intended purpose. ich.org

Table 5: Essential Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Key Considerations |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of endogenous matrix components. nih.gov | Analysis of blank matrix from multiple sources to check for interferences. |

| Calibration Curve | The relationship between the instrument response and known concentrations of the analyte. ich.org | Typically requires a minimum of six non-zero standards; regression model is defined. |

| Accuracy & Precision | Accuracy is the closeness of mean results to the true value; precision is the closeness of individual results. nih.gov | Assessed at multiple concentration levels (e.g., LLOQ, low, mid, high QC). |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov | Must be appropriate for the study's needs. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. nih.gov | Includes freeze-thaw, short-term (bench-top), and long-term stability assessments. |

| Matrix Effect | The direct or indirect alteration of the analytical signal by co-eluting, undetected components in the matrix. | Assessed by comparing the response of the analyte in post-extraction spiked matrix versus a neat solution. |

| Recovery | The efficiency of the extraction procedure in recovering the analyte from the matrix. | Should be consistent and reproducible, though it does not need to be 100%. |

Comparative Studies with Other β Lactam Antibiotics Molecular and Mechanistic

Comparative Analysis of PBP Binding Profiles with Other Penicillins

The primary mechanism of action for β-lactam antibiotics, including thiphencillin potassium, is the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). While specific binding affinity data for this compound is not extensively detailed in publicly available research, the general principles of PBP interaction among penicillins provide a framework for understanding its likely behavior.

Different penicillins exhibit varied affinities for specific PBPs, which influences their antibacterial spectrum. For instance, some penicillins may preferentially bind to PBP1, which is often crucial for cell elongation, while others might target PBP2 or PBP3, involved in cell shape maintenance and septum formation, respectively. The unique side chain of this compound would theoretically result in a distinct PBP binding profile compared to other penicillins like penicillin G, ampicillin (B1664943), or oxacillin (B1211168). This differential binding can affect its potency against specific bacterial species.

Table 1: General PBP Affinity Patterns of Selected Penicillins

| Penicillin | Primary PBP Targets (General) | Notes |

| Penicillin G | Broad affinity for multiple PBPs in susceptible species. | Often less effective against bacteria with altered PBPs. |

| Ampicillin | High affinity for PBP2 and PBP3 in many Gram-negative bacteria. | Broader spectrum than Penicillin G. |

| Oxacillin | Binds effectively to PBPs in Staphylococcus aureus, but is resistant to staphylococcal β-lactamase. | Used primarily for staphylococcal infections. |

| This compound | Specific PBP binding profile not detailed in available literature. | Expected to have a unique profile due to its distinct chemical structure. |

Differential Susceptibility to β-Lactamases Compared to Other β-Lactams

Bacterial resistance to β-lactam antibiotics is frequently mediated by the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. The susceptibility of a penicillin to these enzymes is highly dependent on its chemical structure.

This compound's unique side chain may offer some degree of protection against certain β-lactamases compared to older penicillins like penicillin G, which is highly susceptible to many common β-lactamases. However, without specific experimental data on thiphencillin's interaction with various classes of β-lactamases (e.g., Class A, B, C, and D), a direct comparison remains theoretical. The development of extended-spectrum β-lactamases (ESBLs) and carbapenemases in Gram-negative bacteria presents a significant challenge to most penicillin derivatives.

Table 2: General Susceptibility of Penicillin Classes to β-Lactamases

| Penicillin Class | Example | General Susceptibility to β-Lactamases |

| Natural Penicillins | Penicillin G | High |

| Aminopenicillins | Ampicillin | High |

| Penicillinase-resistant Penicillins | Oxacillin | Low (specifically against staphylococcal penicillinase) |

| Extended-spectrum Penicillins | Piperacillin | Susceptible, often combined with a β-lactamase inhibitor. |

| This compound | - | Specific susceptibility data not available. |

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents in vitro (Mechanistic Basis)

The combination of β-lactam antibiotics with other antimicrobial agents can result in synergistic, antagonistic, or indifferent effects. Synergism is often observed when a β-lactam is combined with a β-lactamase inhibitor (e.g., clavulanic acid, sulbactam, tazobactam). The inhibitor protects the β-lactam ring of the penicillin from enzymatic degradation, allowing it to reach its PBP targets.

While specific studies on this compound in combination therapies are scarce, it is plausible that its efficacy against β-lactamase-producing strains would be enhanced when co-administered with a β-lactamase inhibitor. Antagonism can occur if a bacteriostatic agent, which inhibits bacterial growth, is combined with a penicillin that is most effective against actively dividing cells.

Resistance Profile Comparisons with Related β-Lactam Compounds

Bacterial resistance to this compound and other β-lactams can emerge through several mechanisms beyond β-lactamase production. These include modifications of the target PBPs, which reduce the binding affinity of the antibiotic, and changes in the outer membrane permeability of Gram-negative bacteria, which can limit the antibiotic's access to the periplasmic space where the PBPs are located.

The resistance profile of this compound would be expected to share similarities with other penicillins. For example, strains that have developed resistance to other penicillins through PBP alterations (like MRSA) would likely exhibit cross-resistance to this compound. One source notes that this compound is a potent inhibitor of pyruvate (B1213749) kinase in methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential mechanism of action that might be less affected by traditional PBP-mediated resistance; however, this requires further investigation. biodeep.cn

Table 3: Common Mechanisms of Resistance to Penicillins

| Mechanism of Resistance | Description | Examples of Affected Penicillins |

| β-Lactamase Production | Enzymatic inactivation of the antibiotic. | Penicillin G, Ampicillin, Piperacillin |

| PBP Modification | Alteration of the antibiotic's target site. | Methicillin (B1676495) (in MRSA), Penicillin (in Penicillin-resistant Streptococcus pneumoniae) |

| Reduced Permeability | Changes in porin channels in Gram-negative bacteria. | Affects most β-lactams to varying degrees. |

| Efflux Pumps | Active transport of the antibiotic out of the cell. | Can contribute to resistance to various penicillins. |

Future Directions and Emerging Research Avenues for Thiphencillin Potassium

Exploration of Novel Bacterial Targets for Thiphencillin Potassium

While the primary mechanism of action for all β-lactam antibiotics is the inhibition of penicillin-binding proteins (PBPs) involved in cell wall synthesis, the exploration of non-canonical targets represents a critical frontier in antimicrobial research. wikipedia.orgnih.gov The goal is to identify alternative pathways where this compound or its future analogues could exert a bactericidal or bacteriostatic effect, potentially circumventing existing resistance mechanisms tied to PBPs.

Promising areas of investigation include:

Bacterial Cell Division Machinery : Proteins such as FtsZ are essential for bacterial cytokinesis. FtsZ, a homologue of eukaryotic tubulin, forms a "Z-ring" that initiates cell division. nih.govmdpi.com Inhibition of FtsZ polymerization prevents cell division and leads to cell death. nih.gov Research is underway to identify small molecules that can block FtsZ, making it a viable, albeit novel, target. nih.govsciencedaily.com Future studies could explore whether the Thiphencillin scaffold can be modified to interact with the binding sites on FtsZ or other essential division proteins.

Fatty Acid Biosynthesis (FAS-II) Pathway : The bacterial fatty acid synthesis pathway (FAS-II) is distinct from the mammalian FAS-I system, making it an attractive target for selective inhibitors. mdpi.comillinois.edu Enzymes within this pathway, such as the condensing enzymes (FabB, FabF, FabH) and enoyl-acyl carrier protein reductase (FabI), are essential for building bacterial cell membranes. mdpi.comnih.gov Several inhibitors of these enzymes have been discovered, demonstrating the pathway's druggability. illinois.edudrugbank.com Research could focus on designing Thiphencillin analogues that might inhibit one or more of these enzymes, providing a completely different mechanism of action from cell wall disruption.

Strategies for Restoring this compound Activity Against Resistant Strains (Molecular Approaches)

Bacterial resistance to β-lactam antibiotics like this compound is predominantly driven by two molecular mechanisms: enzymatic degradation by β-lactamases and alteration of the target PBP. nih.govstudy.com Molecular-level strategies aim to counteract these mechanisms directly.

Enzymatic Degradation : β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. nih.govnih.gov A primary strategy to overcome this is the co-administration of this compound with a β-lactamase inhibitor. While traditional inhibitors like clavulanic acid are effective against some β-lactamases, newer classes, such as diazabicyclooctanes (e.g., Avibactam, Relebactam), offer a broader spectrum of inhibition against more problematic enzymes, including Class C and some Class D β-lactamases. nih.govmdpi.com

Target Site Modification : Bacteria can develop mutations in the genes encoding PBPs, which reduces the binding affinity of β-lactam antibiotics. nih.govnih.gov A molecular approach to counter this involves the rational design of novel Thiphencillin analogues. By modifying the acyl side-chain of the penicillin molecule, it may be possible to create new derivatives that can effectively bind to these altered PBPs, restoring antibacterial activity. nih.gov This involves creating structures that are less affected by the conformational changes in the mutated PBP active site.

Integration of Computational Chemistry and in silico Drug Design for this compound Analogues

In silico methods are becoming indispensable for accelerating the design and evaluation of new antibiotic analogues. nih.govbenthamdirect.com These computational tools allow researchers to predict how structural modifications to this compound would affect its interaction with both bacterial targets and resistance enzymes before undertaking costly and time-consuming chemical synthesis. nih.govcolumbia.edu

The core processes include:

Molecular Docking : This technique simulates the interaction between a ligand (the Thiphencillin analogue) and a protein's active site (e.g., a PBP or a β-lactamase). plos.orgresearchgate.net The simulation calculates a "binding energy" score, which predicts the affinity of the analogue for the target. nih.govnih.gov Lower binding energy values typically indicate a stronger, more stable interaction. nih.gov For example, studies on novel penicillin analogues have shown calculated binding energies ranging from -7.8 to -9.2 kcal/mol against PBPs. plos.org

Structure-Activity Relationship (SAR) Analysis : By docking a series of virtual analogues, researchers can build SAR models. These models help identify which chemical groups and structural modifications are crucial for potent activity, guiding the design of next-generation compounds with improved efficacy and resistance profiles. nih.gov

| Analogue ID | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residue |

|---|---|---|---|

| Thiphencillin-A01 | PBP2x (Wild-Type) | -8.9 | Ser337 |

| Thiphencillin-A01 | PBP2x (Mutant) | -6.2 | Ser337 |

| Thiphencillin-B04 | PBP2x (Wild-Type) | -9.1 | Ser337, Thr550 |

| Thiphencillin-B04 | PBP2x (Mutant) | -8.5 | Ser337, Thr550 |

| Thiphencillin-C07 | SHV-1 β-Lactamase | -5.4 | Ser70 |

Advanced Delivery Systems and Formulation Strategies

The inherent chemical instability of the β-lactam ring in penicillins presents a significant formulation challenge. Advanced drug delivery systems, particularly those based on nanotechnology, offer promising solutions to protect the molecule and control its release.

Role of this compound in Antimicrobial Stewardship Research (Molecular Level)

Antimicrobial stewardship aims to optimize antibiotic use to improve patient outcomes and limit the development of resistance. At the molecular level, this involves using genetic information to guide therapeutic decisions and monitor the evolution of resistance.

Molecular Surveillance of Resistance Genes : A key stewardship activity is the ongoing surveillance of resistance determinants in clinical bacterial isolates. nih.govnih.gov For this compound, this would involve using molecular techniques like Polymerase Chain Reaction (PCR) and whole-genome sequencing to detect the presence and prevalence of specific β-lactamase genes (e.g., bla_TEM, bla_SHV, bla_CTX-M) or mutations in PBP genes known to confer resistance. jscimedcentral.com

Informing Combination Therapy : This molecular data can directly inform clinical practice. For example, if surveillance reveals a high prevalence of bacteria carrying a specific β-lactamase, stewardship programs can recommend that this compound only be used in combination with an inhibitor known to be effective against that particular enzyme. This data-driven approach ensures the antibiotic is used more judiciously, preserving its efficacy for situations where it is most likely to be successful.

| Molecular Marker | Resistance Mechanism | Stewardship Implication |

|---|---|---|

| blaTEM-1 Gene | Class A β-lactamase | Use Thiphencillin with a traditional inhibitor (e.g., Clavulanic Acid). |

| blaKPC Gene | Class A Carbapenemase | Avoid Thiphencillin; consider alternative agent. |

| PBP2a (mecA) Gene | Altered PBP Target | Thiphencillin is likely ineffective; requires alternative class of antibiotic. |

| PBP2x Gene Mutation (e.g., Gln552->Glu) | Reduced PBP Binding Affinity | Monitor for treatment failure; consider higher doses or alternative therapy if resistance emerges. |

Q & A

Q. What steps ensure reproducibility in this compound’s bioactivity assays across laboratories?

Q. How should researchers address discrepancies between in silico predictions and empirical data on this compound’s binding affinity?

- Methodological Answer : Re-evaluate docking parameters (force fields, solvation models) and validate with molecular dynamics simulations (>100 ns). Compare with SPR or ITC binding data. Adjust protonation states of active-site residues if mismatches occur .

Ethical & Regulatory Considerations

Q. What ethical frameworks apply when designing animal studies for this compound’s efficacy testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.